{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine dihydrochloride
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Overview
Description
{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine dihydrochloride is a compound with the molecular formula C8H8N4O•2HCl and a molecular weight of 249.1 . It is a biochemical used primarily in proteomics research . The compound features a pyridine ring and an oxadiazole ring, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like NaOH in a DMSO medium . This method allows for the efficient synthesis of 1,2,4-oxadiazole derivatives with high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced heterocycles .
Scientific Research Applications
[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. For instance, it can act as a positive allosteric modulator of the α4β2 receptor, affecting the potency of acetylcholine-related events . This modulation can influence cognitive function and pain alleviation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyridine Derivatives: Compounds with pyridine rings are prevalent in medicinal chemistry and are known for their diverse therapeutic applications.
Uniqueness
What sets [3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine apart is its specific combination of the pyridine and oxadiazole rings, which confer unique electronic and steric properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O.2ClH/c15-9-10-2-1-3-12(8-10)14-17-13(18-19-14)11-4-6-16-7-5-11;;/h1-8H,9,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHROVKCXSABISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=NC=C3)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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